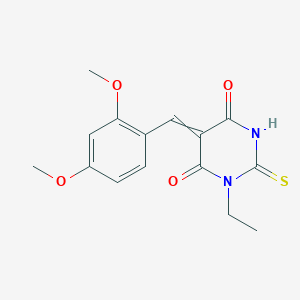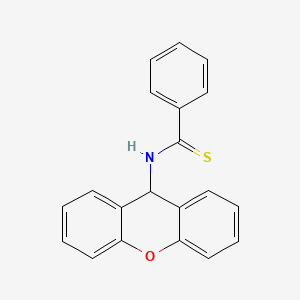![molecular formula C20H28N6O B5552425 3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Although the specific synthesis of "3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one" is not detailed in the available literature, compounds with similar structures, such as those containing piperazine and triazole rings, are typically synthesized through multi-step organic synthesis processes. These processes might involve nucleophilic substitution reactions, cycloadditions, and the use of protecting groups to control the reactivity of different functional groups within the molecule (Sweidan et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that can significantly influence the molecule's overall conformation and reactivity. The crystal and molecular structure of related compounds, as determined by X-ray crystallography, often reveals intricate details such as ring conformations, types of intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and the spatial arrangement of different substituents, which can have profound effects on the compound's physical and chemical properties (Lin et al., 2012).
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
Research has identified derivatives of the compound with significant anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have shown promising results in structure-activity relationship (SAR) studies, indicating their potential as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).
Analgesic Properties
The structural characterization of isothiazolopyridines, which share a similar structural motif with the compound , has been conducted to understand their analgesic properties better. These studies provide insights into the molecular interactions and bonding patterns that contribute to their effectiveness as pain relievers (Karczmarzyk & Malinka, 2008).
Serotonin Receptor Activity
Research into N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione has shown that these compounds exhibit high affinity for serotonin 5-HT1A and 5-HT2A receptors. This affinity suggests their potential use in developing treatments for psychiatric disorders by modulating serotonin levels in the brain (Obniska et al., 2006).
Anticonvulsant Properties
Derivatives synthesized from the base compound have demonstrated anticonvulsant properties in various models. These findings suggest their application in developing new treatments for epilepsy and other seizure disorders (Obniska et al., 2005).
Tuberculostatic Activity
Some derivatives have been tested for their tuberculostatic activity, showing effectiveness against tuberculosis by inhibiting the growth of Mycobacterium tuberculosis. These compounds could potentially contribute to the development of new anti-tuberculosis drugs (Foks et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methyl]-4-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-2-25-13-12-22-20(27)17(25)14-18-23-19(15-8-10-21-11-9-15)24-26(18)16-6-4-3-5-7-16/h8-11,16-17H,2-7,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGVIPRBRTWUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1CC2=NC(=NN2C3CCCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)


![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)
